molecular formula C10H8N2O B1312354 Quinoline-6-carboxamide CAS No. 5382-43-4

Quinoline-6-carboxamide

Cat. No. B1312354
CAS RN: 5382-43-4
M. Wt: 172.18 g/mol
InChI Key: YMNAJWHTELQUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481739B2

Procedure details

To a solution of methyl quinoline-6-carboxylate (148 g, 0.79 mol) in methanol (600 ml.), aqueous ammonia (800 ml) was added and then stirred at 45° C. for 12 h. The reaction mixture was concentrated to afford the title compound as a dark red solid (120 g, 88%).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH3:15]>CO>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH2:15])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
800 mL
Type
reactant
Smiles
N
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.